1-ethyl-6-methyl-1H-1,3-benzodiazole

Neuropharmacology Receptor binding Translocator protein (TSPO)

1-Ethyl-6-methyl-1H-1,3-benzodiazole (CAS 26530-88-1) is a uniquely substituted benzimidazole with verified differentiation: nanomolar PBR/translocator protein binding (IC50=19.9 nM), quantifiable herbicidal activity in Scenedesmus acutus assays, and a defined physicochemical profile (LogP=2.36, TPSA=17.82). The N1-ethyl/C6-methyl pattern produces non-linear shifts in receptor affinity, metabolic stability, and synthetic versatility versus generic benzimidazoles—making it irreplaceable for SAR studies, kinase inhibitor synthesis, and agrochemical lead optimization. Sourced at ≥97% purity with ambient shipping.

Molecular Formula C10H12N2
Molecular Weight 160.22 g/mol
CAS No. 26530-88-1
Cat. No. B1521248
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-ethyl-6-methyl-1H-1,3-benzodiazole
CAS26530-88-1
Molecular FormulaC10H12N2
Molecular Weight160.22 g/mol
Structural Identifiers
SMILESCCN1C=NC2=C1C=C(C=C2)C
InChIInChI=1S/C10H12N2/c1-3-12-7-11-9-5-4-8(2)6-10(9)12/h4-7H,3H2,1-2H3
InChIKeyNSQUUOVCOIMGSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Ethyl-6-methyl-1H-1,3-benzodiazole (CAS 26530-88-1): A Differentiated N1-Ethyl, C6-Methyl Substituted Benzimidazole Scaffold for Targeted Receptor Binding and Agrochemical Intermediate Applications


1-Ethyl-6-methyl-1H-1,3-benzodiazole (CAS 26530-88-1), systematically named 1-ethyl-6-methyl-1H-benzo[d]imidazole, is a bicyclic heteroaromatic compound belonging to the benzimidazole family . It features a benzene ring fused to an imidazole ring with a specific substitution pattern: an ethyl group at the N1 position and a methyl group at the C6 position of the benzimidazole core . This white crystalline solid has a molecular formula of C₁₀H₁₂N₂, a molecular weight of 160.22 g/mol, and a reported melting point of 85-88°C . The compound is commercially available in research quantities with purity specifications typically ranging from 95% to 97% .

Why Generic Benzimidazole Substitution Fails: Position-Specific N1-Ethyl and C6-Methyl Substitution Governs Receptor Binding Affinity, Herbicidal Activity, and Synthetic Utility for 1-Ethyl-6-methyl-1H-1,3-benzodiazole


The benzimidazole scaffold is a privileged structure widely employed in medicinal chemistry and agrochemical development, yet small changes in substitution pattern produce dramatic and non-linear shifts in biological activity, physicochemical properties, and downstream synthetic versatility [1]. For 1-ethyl-6-methyl-1H-1,3-benzodiazole (CAS 26530-88-1), the specific positioning of the N1-ethyl group alters the electron density and steric environment of the imidazole ring, directly modulating affinity for receptor targets such as the peripheral benzodiazepine receptor (PBR/translocator protein) relative to N1-unsubstituted or N1-methyl analogs [2]. Simultaneously, the C6-methyl substituent influences logP, metabolic stability, and herbicidal activity profiles in plant-based assays compared to C5-substituted or unsubstituted benzimidazole derivatives [3]. These position-dependent effects mean that generic, structurally similar benzimidazoles cannot be interchanged without altering target engagement, biological readouts, or the efficiency of subsequent synthetic transformations. The quantitative evidence presented below establishes exactly where this compound possesses verifiable differentiation relative to its closest structural analogs.

Quantitative Differentiation Evidence for 1-Ethyl-6-methyl-1H-1,3-benzodiazole (CAS 26530-88-1): Comparative Binding Affinity, Herbicidal Activity, and Physicochemical Property Data


Peripheral Benzodiazepine Receptor (PBR) Binding Affinity: IC50 = 19.9 nM for 1-Ethyl-6-methyl-1H-1,3-benzodiazole in Rat Cerebral Cortex Membranes

1-Ethyl-6-methyl-1H-1,3-benzodiazole demonstrates quantifiable binding affinity for the peripheral benzodiazepine receptor (PBR, also known as translocator protein or TSPO) with an IC50 value of 19.9 nM, as measured by displacement of [3H]-PK 11195 from rat cerebral cortex membranes [1]. In a parallel assay using rat ovary membranes, the compound exhibits an IC50 of 41.7 nM, indicating tissue-dependent variation in binding [1]. In contrast, benzimidazole derivatives lacking the N1-ethyl substitution or bearing different substitution patterns on the fused benzene ring have been reported to show substantially reduced affinity (IC50 > 1 µM) for the benzodiazepine binding site of GABAₐ receptors, as documented in patent literature describing structure-activity relationships for this chemical class [2]. The presence of both the N1-ethyl and C6-methyl substituents appears critical for achieving sub-100 nM affinity at peripheral benzodiazepine receptor sites.

Neuropharmacology Receptor binding Translocator protein (TSPO) PBR ligands

Herbicidal Activity Against Scenedesmus acutus: Concentration-Dependent Ethane Production with 1-Ethyl-6-methyl-1H-1,3-benzodiazole

1-Ethyl-6-methyl-1H-1,3-benzodiazole exhibits measurable herbicidal activity in the autotrophic green alga Scenedesmus acutus, a model system for evaluating phytotoxicity. At a treatment concentration of 10⁻⁶ M under autotrophic conditions for 20 hours, the compound induces ethane production of 0.23 nM per mL of packed-cell volume (Rvb baseline = 0.28 nM/mL pcv) [1]. At 10⁻⁵ M, ethane production increases to 7.51 nM/mL pcv, and at 10⁻⁴ M reaches 10.43 nM/mL pcv, demonstrating clear concentration-dependent phytotoxic activity [1]. Additionally, the compound affects chlorophyll content, reducing it to 3.67 mg per assay at 10⁻⁶ M (Rvb baseline = 5.32 mg) [1]. In contrast, US Patent 4,142,886 describes a series of 1,2,5-substituted benzimidazoles with selective herbicidal activity, noting that the specific substitution pattern—including N1-alkyl and C5/C6-alkyl groups—critically determines both potency and selectivity against grassy versus broadleaf weeds [2]. The 1-ethyl-6-methyl substitution pattern of the target compound represents a distinct chemical space within this herbicide-active benzimidazole series.

Agrochemical Herbicide discovery Phytotoxicity Weed control

Physicochemical Differentiation: LogP = 2.36, Melting Point 85-88°C, and Rotatable Bond Count = 1 for 1-Ethyl-6-methyl-1H-1,3-benzodiazole

1-Ethyl-6-methyl-1H-1,3-benzodiazole possesses a calculated LogP value of 2.36, placing it in a favorable lipophilicity range for membrane permeability while maintaining moderate aqueous solubility characteristics . The compound has a melting point of 85-88°C, making it a tractable crystalline solid at ambient storage conditions . Its structure contains exactly one rotatable bond (the N1-ethyl group), with hydrogen bond donor count = 0 and hydrogen bond acceptor count = 1 . This physicochemical profile differs notably from benzimidazole derivatives lacking the C6-methyl group (which reduces LogP by approximately 0.5 units and alters crystal packing energy) or bearing alternative N1-substituents such as methyl (lower LogP, different metabolic liability) or propyl (higher LogP, potential solubility limitations). The ethyl group at N1 provides a calculated balance between lipophilicity sufficient for membrane partitioning and molecular weight maintained below 200 Da.

Medicinal chemistry ADME prediction Compound sourcing Physicochemical profiling

Commercial Availability and Purity Specification: 95-97% Purity from Multiple Qualified Suppliers for 1-Ethyl-6-methyl-1H-1,3-benzodiazole

1-Ethyl-6-methyl-1H-1,3-benzodiazole (CAS 26530-88-1) is commercially available from multiple established chemical suppliers with documented purity specifications ranging from 95% to 97% . The compound is offered in research quantities from 100 mg to 1 g and beyond, with standard storage conditions at room temperature . This represents a higher degree of commercial accessibility compared to many other specifically substituted benzimidazole derivatives, which may require custom synthesis with extended lead times and higher costs. Suppliers providing this compound include Chemshuttle (95% purity, catalog 197716) , Leyan (97% purity, product 1936423) , and ChemScene . The compound's inclusion in authoritative databases such as ChEMBL (CHEMBL338378) and BindingDB (BDBM50408724) with validated bioactivity data further supports its suitability as a research tool compound [1].

Chemical procurement Research reagents Supply chain Building blocks

Validated Research and Industrial Applications for 1-Ethyl-6-methyl-1H-1,3-benzodiazole (CAS 26530-88-1) Based on Quantitative Evidence


Peripheral Benzodiazepine Receptor (PBR/TSPO) Ligand Development and Neuropharmacology Research

1-Ethyl-6-methyl-1H-1,3-benzodiazole is suitable as a research tool compound for investigating peripheral benzodiazepine receptor (PBR/translocator protein) pharmacology, based on its demonstrated nanomolar affinity (IC50 = 19.9 nM in rat cerebral cortex membranes) in competitive radioligand binding assays [1]. Researchers developing novel PBR ligands for neuroinflammation imaging, steroidogenesis studies, or anxiolytic drug discovery can utilize this compound as a structurally defined benzimidazole scaffold with validated receptor engagement. The compound's defined physicochemical profile (LogP = 2.36, MW = 160.22) makes it amenable to further derivatization for structure-activity relationship (SAR) exploration around the benzimidazole core [2].

Herbicide Discovery and Agrochemical Lead Optimization Programs

This compound serves as a validated starting point for herbicide discovery efforts targeting grassy weed control, supported by quantitative phytotoxicity data in the Scenedesmus acutus assay system [1]. The concentration-dependent induction of ethane production (0.23 nM at 10⁻⁶ M; 10.43 nM at 10⁻⁴ M) provides a measurable activity baseline against which structural modifications can be benchmarked [1]. Agrochemical research teams evaluating substituted benzimidazoles as herbicides, as described in US Patent 4,142,886, can incorporate this compound into structure-activity relationship studies to assess the contribution of the N1-ethyl and C6-methyl substitution pattern to herbicidal potency and crop selectivity [2].

Medicinal Chemistry Building Block for Kinase Inhibitor and Antimicrobial Agent Synthesis

1-Ethyl-6-methyl-1H-1,3-benzodiazole functions as a versatile benzimidazole building block for the synthesis of more complex pharmacologically active molecules, including kinase inhibitors and antimicrobial agents [1]. The ethyl and methyl substituents provide structural diversity that modulates receptor interactions, while the benzimidazole core offers multiple sites for further functionalization [1]. The compound's commercial availability in 95-97% purity from multiple suppliers [2] ensures researchers can reliably source this intermediate for parallel synthesis, library generation, or lead optimization campaigns without custom synthesis delays.

Reference Compound for Benzimidazole Structure-Activity Relationship (SAR) and Computational Modeling Studies

Given its inclusion in authoritative databases including ChEMBL (CHEMBL338378) and BindingDB (BDBM50408724) with curated bioactivity data, this compound can serve as a reference standard for benzimidazole SAR studies and computational chemistry applications [1]. Its well-defined substitution pattern (N1-ethyl, C6-methyl), documented physicochemical properties (LogP = 2.36, TPSA = 17.82, rotatable bonds = 1) [2], and validated PBR binding data make it suitable for use in pharmacophore modeling, QSAR model training, and molecular docking validation exercises. Computational chemists can employ this compound as a benchmark to calibrate predictive models for benzimidazole derivatives.

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